molecular formula C4H10N2OS B160530 N-(2-Hydroxyethyl)-N-methylthiourea CAS No. 137758-44-2

N-(2-Hydroxyethyl)-N-methylthiourea

Cat. No. B160530
CAS RN: 137758-44-2
M. Wt: 134.2 g/mol
InChI Key: BBYIXSDDLNHQIP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ethylenediamine is a compound used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can also be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes . It has a molecular weight of 104.15 and a linear formula of NH2CH2CH2NHCH2CH2OH .


Synthesis Analysis

While specific synthesis methods for N-(2-Hydroxyethyl)-N-methylthiourea were not found, there are studies on the synthesis of similar compounds. For instance, N-(2-Hydroxyethyl)ethylenediamine (HPMA) polymers have been synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)ethylenediamine includes two nitrogen atoms and three oxygen atoms of three acetate branches of the pentadentate chelating ligand .


Chemical Reactions Analysis

N-(2-Hydroxyethyl)ethylenediamine has been used in the study of the aerobic biodecomposition of amines in hypersaline wastewaters .


Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)ethylenediamine has a refractive index of n20/D 1.485 (lit.), a boiling point of 238-240 °C/752 mmHg (lit.), and a density of 1.03 g/mL at 25 °C (lit.) .

Scientific Research Applications

Cyclization and Synthesis of Imidazolidinones

N-(2-Hydroxyethyl)-N-methylthiourea is involved in the cyclization process leading to the synthesis of 2-imidazolidinones and 2-imidazolidinethiones, which have significant importance as protease inhibitors in HIV research (Kim, Lee, & Kim, 2010).

Chemical Behavior in Biological Fluids

The chemical behavior of N-(2-Hydroxyethyl)-N-methylthiourea and its degradation products, such as N-methylthiourea, in biological fluids like urine and serum, has been studied. This research has implications for understanding the compound's stability and interactions in biological systems (McCafferty, Woolfson, Gorman, & Anderson, 1987).

Applications in Semiconductor Technology

N-(2-Hydroxyethyl)-N-methylthiourea has been used in the deposition and characterization of cadmium sulfide (CdS) by chemical bath deposition, which is crucial for the development of semiconductor technologies, particularly in solar cells (Alexander, Higashiya, Caskey, Efstathiadis, & Haldar, 2014).

Synthesis of Hydrogen Peroxide Scavengers

It's also used in the synthesis of [18F]fluoroethyl-N′-methylthiourea ([18F]FEMTU), a fluorine-18 labeled derivative of the hydrogen peroxide scavenger dimethylthiourea (DMTU). This synthesis is significant in radiochemical studies (Gilissen, Bormans, Groot, & Verbruggen, 1998).

Antimicrobial Properties

Studies have shown that certain thiourea derivatives, including N-(2-Hydroxyethyl)-N-methylthiourea, exhibit antimicrobial properties. These properties are beneficial in the development of new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Spectroscopic Analysis

The compound has been analyzed using vibrational spectra and normal coordinate analysis. These studies contribute to a better understanding of the compound's structure and behavior in different environments (Dwarakanath & Sathyanarayana, 1979).

Safety And Hazards

While specific safety and hazard information for N-(2-Hydroxyethyl)-N-methylthiourea was not found, similar compounds like N-(2-Hydroxyethyl)ethylenediamine can cause skin irritation and serious eye damage .

Future Directions

Future research directions could involve the development of new solvents and high-efficiency separation equipment to reduce the cost of capture . Additionally, the use of N-(2-Hydroxyethyl)ethylenediamine in the synthesis of room-temperature ionic liquids and other compounds could be explored further .

properties

IUPAC Name

1-(2-hydroxyethyl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIXSDDLNHQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605838
Record name N-(2-Hydroxyethyl)-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-methylthiourea

CAS RN

137758-44-2
Record name N-(2-Hydroxyethyl)-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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